This compound is synthesized from anthranilic acid and phosgene, leading to the formation of the benzoxazine ring structure. It falls under the category of heterocyclic compounds, specifically oxazines, which are known for their diverse reactivity and applications in medicinal chemistry and material science.
The synthesis of 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid typically involves several steps:
This synthesis can be optimized for industrial production using continuous flow reactors to enhance yield and consistency.
The molecular structure of 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid features a benzene ring fused to an oxazine moiety. Key structural details include:
The presence of two carbonyl groups (dioxo) contributes to its reactivity and potential interactions with biological targets.
2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid can participate in various chemical reactions:
These reactions allow for the modification of the compound's structure to enhance its properties or tailor it for specific applications.
The mechanism of action for 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid primarily involves its interaction with specific enzymes and proteins. It has been observed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various metabolic pathways and cellular processes such as apoptosis induction in cancer cells through activation of caspase pathways .
The scientific applications of 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid are extensive:
Benzoxazines represent a significant class of fused heterocyclic compounds characterized by a benzene ring annulated to a six-membered oxazine ring containing both oxygen and nitrogen atoms. These scaffolds exhibit remarkable structural diversity, enabling extensive applications in medicinal chemistry, polymer science, and materials engineering. The core structure serves as a versatile template for designing bioactive molecules and functional polymers, with substitutions on the heterocyclic ring or benzene moiety profoundly influencing physicochemical properties and biological activities [4].
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature systematically names benzoxazines based on ring size, heteroatom positions, and saturation states. The target compound, 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid, derives its name from:
Table 1: Nomenclature of Key Benzoxazine Derivatives
Common Name | IUPAC Name | Molecular Formula | CAS Number |
---|---|---|---|
Target Compound | 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid | C₉H₅NO₅ | 10352965 (PubChem) |
Natural Benzoxazine | 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | C₉H₉NO₅ | 15893-52-4 |
Fluoro-Benzoxazine Derivative | 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | C₉H₁₀FNO | 1268154-26-2 |
Functionalization of the benzoxazine core governs its chemical behavior and biological interactions:
Table 2: Impact of Structural Modifications on Benzoxazine Properties
Structural Feature | Example Compound | Key Property Consequence |
---|---|---|
O–CH₂–N Linkage | 3,4-Dihydro-2H-1,3-benzoxazine | Polymerizability into high-strength resins |
C8-Carboxylic Acid | Target Compound | Enhanced solubility; metal chelation capacity |
Ferrocene at N3 | Ferrocenyl-1,3-benzoxazine | Redox-triggered ROS generation; antiparasitic activity |
2,4-Thione Replacement | 2,4-Dithiobenzoxazine | Improved antimycobacterial potency |
Benzoxazine chemistry evolved from early polymer applications to sophisticated medicinal agents:
The target compound emerged from efforts to diversify benzoxazine carboxylate derivatives, leveraging the C8-carboxylic acid for further functionalization or as a metal-chelating pharmacophore.
Table 3: Historical Milestones in Benzoxazine Drug Development
Era | Key Advancement | Representative Agent | Therapeutic Application |
---|---|---|---|
1950s | Antitumor benzoxazines discovered | Urbański’s Compound A | Oncology (preclinical) |
1990s | Non-nucleoside reverse transcriptase inhibitors | Efavirenz | HIV therapy |
2000s | Ferrocene-benzoxazine hybrids synthesized | Ferrocenyl 1,3-benzoxazine | Antimalarial/anticancer |
2010s | Siderophore-antibiotic conjugates developed | Ampicillin-benzoxazine hybrid | Gram-negative infections |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1